(4-Methylphenyl){4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
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Overview
Description
(4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a 4-methylphenyl group and a 4-nitro-2-(trifluoromethyl)phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenylamine with 4-nitro-2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of (4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
- 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride
- 1-(2-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Uniqueness
(4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18F3N3O3 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18F3N3O3/c1-13-2-4-14(5-3-13)18(26)24-10-8-23(9-11-24)17-7-6-15(25(27)28)12-16(17)19(20,21)22/h2-7,12H,8-11H2,1H3 |
InChI Key |
XESUSRDIELWUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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